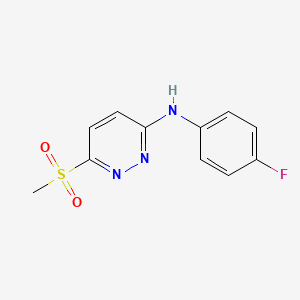![molecular formula C19H20FN5O3S B3135254 8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide CAS No. 400088-02-0](/img/structure/B3135254.png)
8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide
Overview
Description
The compound “8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as diazaspiro[4.5]decane scaffolds, involves a one-step process where unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Scientific Research Applications
Antibacterial Agents
- Research on compounds structurally related to 8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide has shown promising results in the field of antibacterial agents. For instance, 1,4-dihydro-4-oxopyridinecarboxylic acids, including those with fluoro substituents, have been identified as potent antibacterial agents. These compounds have been found to exhibit broad and potent in vitro antibacterial activity, along with excellent in vivo efficacy against systemic infections, and minimal acute toxicity (Matsumoto et al., 1984).
Antihypertensive Activity
- Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, similar to the chemical , have been synthesized and screened for antihypertensive properties. These studies have indicated that specific substitutions in these compounds can lead to significant antihypertensive effects in animal models, highlighting their potential therapeutic applications in managing hypertension (Caroon et al., 1981).
Synthesis and Structural Analysis
- Research in synthetic chemistry has explored the preparation of various diazaspiro[4.4]nona-2,8-diene-6-one derivatives, which share structural similarities with this compound. These studies have focused on understanding molecular mechanics and the structural parameters of such compounds, contributing to the broader field of organic synthesis and structural chemistry (Farag et al., 2008).
Anticonvulsant Agents
- Analogues of 1,3-diazaspiro[4.5]decane-2,4-dione, which are structurally related to the specified compound, have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that certain derivatives in this class exhibit significant protective effects against seizures, suggesting their potential as anticonvulsant agents (Madaiah et al., 2012).
Cancer and Diabetes Research
- Spirothiazolidines, a class of compounds related to 8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decan-4-carbothioamide, have been investigated for their potential anticancer and antidiabetic properties. These studies have led to the identification of specific analogues exhibiting significant activities against human cancer cell lines and showing promise as therapeutic agents for diabetes (Flefel et al., 2019).
Properties
IUPAC Name |
8-(6-fluoropyridin-2-yl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c20-16-2-1-3-17(22-16)23-10-8-19(9-11-23)24(12-13-28-19)18(29)21-14-4-6-15(7-5-14)25(26)27/h1-7H,8-13H2,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBFQAMJATLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C4=NC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B3135177.png)

![7-(4-methoxyphenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3135188.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-5-pyrimidinyl]-4-isoxazolecarboxylate](/img/structure/B3135192.png)


![1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3135228.png)
![2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3135241.png)
![2-[(methoxyimino)methyl]-N~1~-methyl-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B3135253.png)
![Ethyl 3-[5-cyano-3-[(4-methylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]-1-[(4-methylphenyl)methyl]indole-2-carboxylate](/img/structure/B3135260.png)
![ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate](/img/structure/B3135266.png)
![2-{[(4-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3135270.png)

![N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3135278.png)
